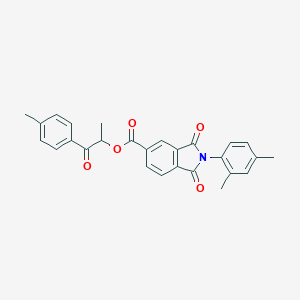
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is also known as BRD4 inhibitor and is used in the study of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of the BRD4 protein. This inhibition leads to the downregulation of the expression of genes that are regulated by BRD4. This, in turn, can lead to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have biochemical and physiological effects in various studies. In one study, this compound was found to inhibit the growth of cancer cells and induce cell death. In another study, this compound was found to reduce inflammation in a mouse model of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is that it is a potent and selective inhibitor of the BRD4 protein. This allows researchers to study the role of BRD4 in various diseases. However, one limitation of using this compound is that it may have off-target effects that could interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research could involve the development of more potent and selective BRD4 inhibitors. Another area of research could involve the study of the role of BRD4 in other diseases, such as autoimmune disorders. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is a BRD4 inhibitor and has been shown to have biochemical and physiological effects in various studies. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights into the role of BRD4 in various diseases.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that involves several steps. The starting material for the synthesis is 5-bromo-2-pyridinecarboxylic acid, which is reacted with 2-methyl-5-nitro-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline in the presence of a catalyst to form the intermediate compound. This intermediate is then treated with a reducing agent to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has potential applications in scientific research. This compound is a BRD4 inhibitor, which means that it can inhibit the activity of the BRD4 protein. BRD4 is a protein that plays a key role in the regulation of gene expression, and its overexpression has been linked to various diseases, including cancer and inflammation.
Eigenschaften
Produktname |
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C28H24BrN3O3 |
Molekulargewicht |
530.4 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H24BrN3O3/c1-17-25(28(34)32-24-14-13-19(29)16-30-24)26(27-22(31-17)11-6-12-23(27)33)18-7-5-10-21(15-18)35-20-8-3-2-4-9-20/h2-5,7-10,13-16,26,31H,6,11-12H2,1H3,(H,30,32,34) |
InChI-Schlüssel |
POEVVOAOYSCLKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=NC=C(C=C5)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=NC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)










